Cas no 5453-48-5 (N-(4-chlorophenyl)prop-2-enamide)
N-(4-chlorophenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Chlorophenyl)acrylamide
- 2-Propenamide,N-(4-chlorophenyl)-
- N-(4-chlorophenyl)prop-2-enamide
- 4-Chlor-acrylanilid
- N-(p-chlorophenyl)acrylamide
- N-<4-Chlor-phenyl>-acrylamid
- N-Acryloyl-4-chlor-anilin
- NSC 18608
- EN300-179032
- N-(4-chlorophenyl)-acrylamide
- MFCD00045201
- CS-0158051
- NSC-18608
- NSC18608
- 5453-48-5
- DTXSID10280790
- SCHEMBL1381911
- N-p-chlorophenyl acrylamide
- AM87053
- FT-0635727
- Z440633664
- AKOS003287443
- N11713
- VS-0091
- N-(4-CHLOROPHENYL) ACRYLAMIDE
- BRD-K43237107-001-01-2
- DB-052600
-
- MDL: MFCD00045201
- Inchi: 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
- InChI Key: JEPAGMKWFWQECH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C=C)=O
Computed Properties
- Exact Mass: 181.02900
- Monoisotopic Mass: 181.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 2.53750
N-(4-chlorophenyl)prop-2-enamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R20/21/22; R36/37/38
N-(4-chlorophenyl)prop-2-enamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-chlorophenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG655-100mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 95% (stabilized with MEHQ) | 100mg |
226CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG655-250mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 95% (stabilized with MEHQ) | 250mg |
538CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG655-1g |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 95% (stabilized with MEHQ) | 1g |
1069.0CNY | 2021-07-15 | |
| Alichem | A019122522-5g |
N-(4-Chlorophenyl)acrylamide |
5453-48-5 | 95% | 5g |
$326.48 | 2023-09-01 | |
| TRC | C377933-5mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 5mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C377933-10mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 10mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C377933-50mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 50mg |
$ 95.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG655-200mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 95% (stabilized with MEHQ) | 200mg |
355.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG655-50mg |
N-(4-chlorophenyl)prop-2-enamide |
5453-48-5 | 95% (stabilized with MEHQ) | 50mg |
142.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40570-5g |
N-(4-Chlorophenyl)acrylamide |
5453-48-5 | 95% (stabilized with MEHQ) | 5g |
¥3451.0 | 2024-07-19 |
N-(4-chlorophenyl)prop-2-enamide Suppliers
N-(4-chlorophenyl)prop-2-enamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-(4-chlorophenyl)prop-2-enamide
Recent Advances in the Study of N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) in Chemical Biology and Pharmaceutical Research
N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its chloro-substituted phenyl ring and acrylamide moiety, has been the subject of various studies exploring its biological activity, synthetic pathways, and therapeutic potential. The following research brief synthesizes the latest findings related to this compound, providing insights into its current status in the field of chemical biology and pharmaceutical sciences.
Recent studies have highlighted the role of N-(4-chlorophenyl)prop-2-enamide as a versatile scaffold in the design of novel bioactive molecules. Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanism of action. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit inhibitory activity against specific kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study employed molecular docking and in vitro assays to validate these findings, providing a robust foundation for further drug development efforts.
In addition to its pharmacological properties, the synthetic accessibility of N-(4-chlorophenyl)prop-2-enamide has been a focal point of recent research. A team of chemists reported an optimized synthetic route in Organic Letters (2022), which improved the yield and purity of the compound through the use of palladium-catalyzed cross-coupling reactions. This advancement not only facilitates large-scale production but also opens avenues for the synthesis of structurally diverse analogs, enabling structure-activity relationship (SAR) studies to refine its biological efficacy.
Another area of interest is the compound's potential in agrochemical applications. A 2023 study in the Journal of Agricultural and Food Chemistry explored its fungicidal properties, revealing that N-(4-chlorophenyl)prop-2-enamide derivatives exhibit significant activity against plant pathogenic fungi. These findings underscore the compound's dual utility in both pharmaceutical and agricultural domains, broadening its relevance in chemical biology.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of N-(4-chlorophenyl)prop-2-enamide-based compounds. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies. For example, a recent preprint in BioRxiv (2024) proposed the use of nanoparticle-based delivery systems to enhance the bioavailability and target specificity of this compound, marking a significant step toward its clinical translation.
In conclusion, N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted potential—spanning drug discovery, agrochemical development, and material science—positions it as a valuable candidate for future research. As the scientific community continues to unravel its properties and applications, this compound is poised to make meaningful contributions to the advancement of chemical biology and pharmaceutical sciences.
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